

An In-depth Technical Guide to the Spectroscopic Identification of Jasmolin I

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Compound of Interest

Compound Name: *Jasmolin I*

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Foreword: The Imperative for Precision in Natural Product Analysis

In the realm of natural products chemistry and drug development, the unambiguous identification of active constituents is the bedrock upon which all subsequent research is built. **Jasmolin I**, a key insecticidal ester within the pyrethrin family derived from *Chrysanthemum cinerariifolium*, is a prime example.[1][2][3] Its potent biological activity necessitates precise analytical characterization for quality control of biocidal formulations, toxicological assessment, and exploration of its therapeutic potential. This guide provides a detailed, methodology-focused exploration of the core spectroscopic techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—required for the confident identification of **Jasmolin I**. We will move beyond mere data presentation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Molecular Architecture of Jasmolin I

A comprehensive understanding of **Jasmolin I**'s structure is a prerequisite for interpreting its spectral data. **Jasmolin I** is an ester formed from chrysanthemic acid and jasmolone.[4] Key structural features include a cyclopropane ring, a cyclopentenone core, multiple stereocenters, and olefinic moieties.

- Chemical Formula: $C_{21}H_{30}O_3$ [5]

- Molecular Weight: 330.46 g/mol [5][6]
- IUPAC Name: cis-[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[4]

The numbering scheme used throughout this guide for NMR assignments is presented in the diagram below.

Caption: Numbering scheme for **Jasmolin I**.

Mass Spectrometry: Elucidating Molecular Weight and Fragmentation

Mass spectrometry is the definitive first step in structural analysis, providing the molecular weight and crucial fragmentation data that acts as a molecular fingerprint. Due to the thermal instability of pyrethrins, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method over Gas Chromatography (GC-MS).[7][8]

Causality in Method Selection: LC-MS/MS with ESI

We select Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.[9]

- Chromatography (LC): Reversed-phase chromatography effectively separates the different pyrethrin components present in a natural extract, ensuring that the mass spectrometer analyzes a pure compound.
- Ionization (Positive-Mode ESI): Positive-mode Electrospray Ionization (ESI) is chosen as it is a soft ionization technique ideal for thermally labile molecules. It reliably generates protonated molecular ions, $[M+H]^+$, with minimal in-source fragmentation.[10][11]
- Tandem Mass Spectrometry (MS/MS): By selecting the $[M+H]^+$ ion and subjecting it to Collision-Induced Dissociation (CID), we can generate a reproducible fragmentation pattern. This transition from a specific precursor ion to a specific product ion (Multiple Reaction Monitoring, MRM) is highly selective and provides structural confirmation while minimizing background interference.[10]

Expected Mass Spectrum and Fragmentation Pattern

For **Jasmolin I** ($C_{21}H_{30}O_3$), the expected monoisotopic mass is 330.22. The protonated molecule $[M+H]^+$ will therefore have an m/z of approximately 331.23.

The primary fragmentation event in the MS/MS of **Jasmolin I** is the cleavage of the ester bond, which is the most labile part of the molecule. This cleavage yields two major diagnostic fragment ions.

- Precursor Ion ($[M+H]^+$): m/z 331.4[10][12]
- Product Ion 1 (m/z 163.2): This corresponds to the protonated jasmolone moiety (the rethrolone part). The cleavage retains the charge on this fragment.[10][12]
- Product Ion 2 (m/z 107): This fragment is often observed and is a secondary fragment derived from the chrysanthemic acid portion of the molecule.[12]

Table 1: Key MS/MS Transitions for **Jasmolin I** Identification

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Assignment
Jasmolin I	331.4	163.2	[Jasmolone+H] ⁺

|| | 107.0 | Secondary fragment |

This specific precursor-to-product transition (331.4 → 163.2) is a highly reliable indicator for the presence of **Jasmolin I** in an analytical sample.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While MS provides the molecular formula and key fragments, NMR spectroscopy provides the complete atomic-level connectivity, establishing the carbon-hydrogen framework and confirming stereochemistry. High-field NMR (≥ 500 MHz) is recommended for resolving the complex, often overlapping signals in the spectrum of **Jasmolin I**.

Experimental Protocol: A Multi-dimensional Approach

A single proton spectrum is insufficient for a molecule of this complexity. A suite of experiments is required for unequivocal assignment.

- Solvent: Deuterated chloroform (CDCl_3) is the standard solvent as it effectively solubilizes the nonpolar pyrethrin molecule.
- 1D Experiments:
 - ^1H NMR: Provides information on the chemical environment, number, and connectivity of protons.
 - ^{13}C NMR: Shows the number and type of carbon atoms (e.g., C, CH, CH_2 , CH_3 via DEPT).
- 2D Experiments:
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds), revealing spin systems like the pentenyl side chain.
 - HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to.
 - HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons over longer ranges (2-4 bonds), allowing for the connection of different molecular fragments, for instance, across the ester linkage and quaternary carbons.

Spectral Interpretation: Assigning the Structure

The following tables present representative ^1H and ^{13}C NMR data for **Jasmolin I**, based on its known structure and published data for closely related pyrethrins.

Table 2: Representative ^1H NMR Data for **Jasmolin I** (in CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)	Assignment
3-H	~2.05	dd	8.0, 5.5	Cyclopropane CH
10-H	~4.95	d	8.0	Vinylic CH
8/9-CH ₃	~1.15 / ~1.25	s	-	Gem-dimethyl on cyclopropane
11/12-CH ₃	~1.70 / ~1.75	s	-	Vinylic methyls
1'-H	~5.60	d	8.0	Ester methine
5'-H ₂	~2.20, ~2.80	m	-	Allylic CH ₂
6'-CH ₃	~2.10	s	-	Vinylic methyl
7'-H ₂	~2.95	d	7.0	Allylic CH ₂
8'-H / 9'-H	~5.40	m	-	Vinylic CH=CH
10'-H ₂	~2.00	m	-	Alkyl CH ₂

| 11'-CH₃ | ~0.95 | t | 7.5 | Terminal methyl |

Table 3: Representative ¹³C NMR Data for **Jasmolin I** (in CDCl₃)

Position	δ (ppm)	Assignment
1 (C=O)	~173.0	Ester Carbonyl
2	~29.0	Quaternary Cyclopropane C
3	~32.0	Cyclopropane CH
8/9	~20.0 / ~28.5	Gem-dimethyl
10	~128.0	Vinylic CH
C(11/12)	~135.0	Quaternary Vinylic C
11/12	~18.5 / ~25.5	Vinylic Methyls
1'	~81.5	Ester Methine
2'	~165.0	Quaternary Vinylic C
3'	~138.0	Quaternary Vinylic C
4' (C=O)	~205.0	Ketone Carbonyl
5'	~38.0	Allylic CH ₂
6'	~15.0	Vinylic Methyl
7'	~28.0	Allylic CH ₂
8' / 9'	~125.0 / ~132.0	Vinylic CH=CH
10'	~20.5	Alkyl CH ₂

| 11' | ~14.0 | Terminal Methyl |

The Power of HMBC: Connecting the Pieces

The HMBC spectrum provides the ultimate confirmation by linking the two major fragments—the chrysanthemic acid and jasmolone moieties—across the ester linkage.



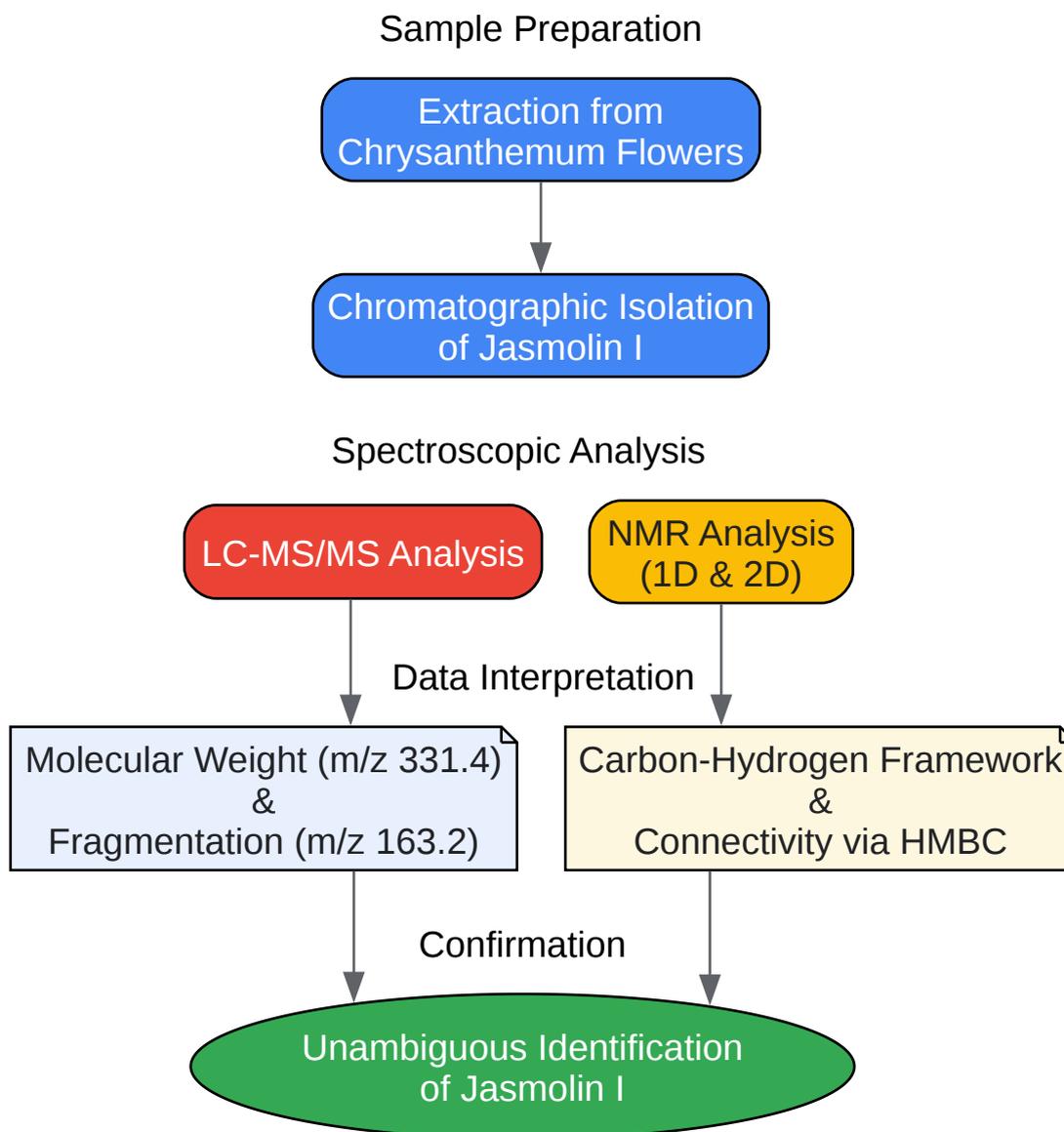
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Caption: Key HMBC correlations confirming **Jasmolin I** structure.

- **Crucial H-1' → C-1 Correlation:** The proton at the 1' position on the jasmolone ring shows a correlation to the ester carbonyl carbon (C-1) of the chrysanthemic acid moiety. This three-bond correlation is unambiguous proof of the ester linkage between the two specific subunits.
- **Intra-moiety Correlations:** Other key correlations, such as from the methyl protons (H-6') to the vinylic carbons (C-1' and C-2') and from the cyclopropane protons to the gem-dimethyl carbons, confirm the internal structure of each half of the molecule.

Integrated Analytical Workflow

The identification of **Jasmolin I** is not a linear process but a synergistic one, where MS and NMR data are used in concert to build a case for the structure.



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Caption: Integrated workflow for **Jasmolin I** identification.

Conclusion

The structural elucidation of **Jasmolin I** is a clear demonstration of the power of modern analytical chemistry. Mass spectrometry provides a rapid and accurate determination of molecular weight and key structural fragments, with the LC-MS/MS transition of m/z 331.4 \rightarrow 163.2 serving as a highly specific diagnostic marker. This is complemented and definitively

confirmed by a suite of NMR experiments, where 2D correlations, especially HMBC, provide an unassailable map of atomic connectivity. By following this integrated workflow, researchers can achieve a self-validating and trustworthy identification of **Jasmolin I**, ensuring the scientific integrity of any downstream applications.

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